2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DICHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-METHYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of cyclopentathiophenes. This compound is characterized by its unique structure, which includes a cyclopropane ring, a thiophene ring, and a cyano group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-METHYL-1-CYCLOPROPANECARBOXAMIDE involves multiple steps. One common method includes the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with 2,2-dichloro-1-methylcyclopropanecarboxylic acid chloride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-METHYL-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,2-DICHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-METHYL-1-CYCLOPROPANECARBOXAMIDE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE
- 3-(2-CHLOROPHENYL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
Uniqueness
What sets 2,2-DICHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-METHYL-1-CYCLOPROPANECARBOXAMIDE apart from similar compounds is its unique combination of a cyclopropane ring and a thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific reactivity is required.
Properties
Molecular Formula |
C13H12Cl2N2OS |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-12(6-13(12,14)15)11(18)17-10-8(5-16)7-3-2-4-9(7)19-10/h2-4,6H2,1H3,(H,17,18) |
InChI Key |
ZUVAGOPSPSRPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.